molecular formula C13H9ClN4 B8649555 N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine

N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine

Cat. No.: B8649555
M. Wt: 256.69 g/mol
InChI Key: FENXPRHVUKQMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine is a heterocyclic compound that contains both pyrimidine and isoquinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine typically involves a multi-step process. One common method includes the Buchwald-Hartwig arylamination reaction, where a halogenated pyrimidine is coupled with an amine under palladium catalysis . Another approach involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .

Scientific Research Applications

N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.

Properties

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

N-(6-chloropyrimidin-4-yl)isoquinolin-5-amine

InChI

InChI=1S/C13H9ClN4/c14-12-6-13(17-8-16-12)18-11-3-1-2-9-7-15-5-4-10(9)11/h1-8H,(H,16,17,18)

InChI Key

FENXPRHVUKQMBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC3=CC(=NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloropyrimidine (5 g, 34 mmol), isoquinolin-5-amine (5.3 g, 37 mmol), 2′-(dimethylamino)-2-biphenylyl palladium (II) chloride dinorbornylphosphine complex. [see Angew. Chem., 2002, 41, 3668; CAS number 359803-53-5] (940 mg, 2 mmol) and sodium tert-butoxide (4.8 g, 50 mmol) in p-xylene (100 ml) was degassed thoroughly and heated under nitrogen at 100° C. for 16 hours. The cooled reaction mixture was purified by column chromatography over silica (eluant 1% MeOH in DCM) to give the title compound (1.5 g, 17%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
17%

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